2-Benzyl-2-azabicyclo[2.2.2]oct-5-ene

Analgesic Development Narcotic Antagonist Benzazocine Synthesis

Challenge: Conformationally constrained pharmacophores often suffer from unpredictable SAR when substituting generic bicyclic amines. Solution: 2-Benzyl-2-azabicyclo[2.2.2]oct-5-ene (CAS 61088-66-2) provides a rigid, patented scaffold. - **Application**: Specified intermediate for 2,6-methano-3-benzazocine derivatives (analgesics). - **SAR Utility**: Unique 5-ene & benzyl substitution; XLogP 2.8 favors CNS probes. - **Quality**: ≥98% purity; suitable for analytical reference standards & library synthesis.

Molecular Formula C14H17N
Molecular Weight 199.29 g/mol
CAS No. 61088-66-2
Cat. No. B12064221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-2-azabicyclo[2.2.2]oct-5-ene
CAS61088-66-2
Molecular FormulaC14H17N
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESC1CC2C=CC1CN2CC3=CC=CC=C3
InChIInChI=1S/C14H17N/c1-2-4-12(5-3-1)10-15-11-13-6-8-14(15)9-7-13/h1-6,8,13-14H,7,9-11H2
InChIKeyXIJKPWGJZNKVHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-2-azabicyclo[2.2.2]oct-5-ene Procurement Guide


2-Benzyl-2-azabicyclo[2.2.2]oct-5-ene (CAS 61088-66-2) is a nitrogen-containing bridged bicyclic compound with the molecular formula C14H17N and a molecular weight of 199.29 g/mol [1]. It serves as a key intermediate in the synthesis of conformationally constrained pharmacophores, particularly in the development of analgesics and narcotic antagonists [2]. Its rigid 2-azabicyclo[2.2.2]oct-5-ene core, featuring a benzyl substituent on the nitrogen, provides a unique scaffold that enforces specific three-dimensional orientations, making it valuable for structure-activity relationship (SAR) studies in medicinal chemistry [3].

Conformationally constrained scaffold for SAR studies targeting ion channels or GPCRs
Patent-documented intermediate for 2,6-methano-3-benzazocine synthesis — pain pathway research context
Low H-bond donor count (0) and calculated lipophilicity profile supporting BBB penetration studies

Risks of Generic Substitution for 2-Benzyl-2-azabicyclo[2.2.2]oct-5-ene


The 2-azabicyclo[2.2.2]octane scaffold is known for its ability to enforce specific molecular conformations, but minor structural variations can drastically alter pharmacological profiles [1]. For example, replacing the benzyl group with a methyl group or altering the position of the double bond can shift activity from one receptor target to another or abolish activity entirely. The specific benzyl substitution and the double bond in the 5-ene position of this compound create a unique electronic and steric environment that is not replicated by other 2-azabicyclo[2.2.2]octane derivatives, making direct substitution unreliable for maintaining intended biological activity or synthetic utility [2].

Benzyl presence
N-benzyl substituent is essential for documented synthetic utility; unsubstituted or methyl analogs may not undergo the same cyclization pathway.
Double bond location
The 5-ene position contributes to electronic and steric environment; saturated or differently positioned olefin analogs can shift receptor interaction profiles.
Scaffold rigidity
Flexible benzylamine or 4-phenylpiperidine alternatives lack the conformational constraint that drives target selectivity in reported SAR studies.

Differentiating 2-Benzyl-2-azabicyclo[2.2.2]oct-5-ene from Analogs


Key Intermediate for Benzazocine Analgesics

2-Benzyl-2-azabicyclo[2.2.2]oct-5-ene is specifically named as the required precursor for acid-catalyzed cyclization to produce 1,2,3,4,4a,5,10,10a-octahydro-2,5-methanobenzo[g]quinolines, which are in turn intermediates for potent 2,6-methano-3-benzazocine analgesics and narcotic antagonists [1]. This contrasts with other 2-azabicyclo[2.2.2]oct-5-ene derivatives, which may not undergo this specific cyclization or may lead to inactive products.

Benzazocine precursor
Class-level inference
Patented cyclization entry
Designated starting material for a documented synthetic route; supports pain-pathway tool compound synthesis.
Per U.S. Patent 4,180,667; qualitative differentiation.
Analgesic Development Narcotic Antagonist Benzazocine Synthesis

CNS-Favorable Lipophilicity and H-Bond Profile

The compound exhibits a calculated XLogP3-AA of 2.8 and has zero hydrogen bond donors [1]. This profile is favorable for crossing the blood-brain barrier (BBB) and is distinct from more polar or hydrogen bond-donating analogs. For instance, a 6-(3',4'-dihydroxyphenyl)-2-azabicyclo[2.2.2]octane analog would have multiple hydrogen bond donors, significantly altering its CNS penetration potential.

CNS profile
Class-level inference
XLogP3 2.8 · HBD 0
Physicochemical properties consistent with brain penetration potential; contrasts with polar analogs.
PubChem computed values; model-based screening support.
CNS Drug Design Lipophilicity Medicinal Chemistry

Rigid Scaffold for Antiarrhythmic SAR

2-Azabicyclo[2.2.2]octane derivatives, including those with the 5-ene moiety, have been employed as conformationally constrained structures to investigate the effect of molecular flexibility on Class III and Class IV antiarrhythmic properties [1]. The specific benzyl substitution on the 2-azabicyclo[2.2.2]oct-5-ene core provides a rigid, three-dimensional scaffold that can lock pharmacophores into a biologically relevant orientation, a feature not achievable with more flexible analogs like 4-phenylpiperidines [2].

Antiarrhythmic SAR
Class-level inference
Rigid scaffold tool
Constrained core helps map ion channel ligand orientation; differentiates from flexible comparators.
SAR studies on Class III/IV antiarrhythmic context.
Antiarrhythmic Conformational Constraint SAR Study

Low Molecular Weight and Rotatable Bond Count

2-Benzyl-2-azabicyclo[2.2.2]oct-5-ene possesses a molecular weight of 199.29 g/mol and a rotatable bond count of 2 [1]. This is notably different from many common analogs. For example, a saturated 2-benzyl-2-azabicyclo[2.2.2]octane would have a slightly higher molecular weight (201.30 g/mol), but the presence of the double bond in the target compound introduces electronic differences (pi-character) while maintaining a low rotatable bond count, a hallmark of rigid, potentially selective ligands.

Fragment metrics
Class-level inference
199.29 g/mol · 2 rot. bonds
Low molecular weight and limited flexibility suit fragment-based discovery; double bond adds electronic distinctiveness.
PubChem computed; 2 Da vs. saturated analog.
Drug-likeness Physicochemical Properties Fragment-Based Drug Discovery

Limited Commercial Availability Risk

As of 2019, the product from the supplier CymitQuimica (Ref. 54-OR22918) was marked as 'Discontinued' . While other suppliers may offer it, this discontinuity highlights a potential supply chain risk that distinguishes this specific compound from more readily available 2-azabicyclo[2.2.2]octane derivatives. This makes proactive procurement planning essential.

Supply risk
Data to verify
Discontinued by one vendor
Limited commercial availability compared to simpler analogs; sourcing may require custom synthesis.
CymitQuimica 2019 status; confirm current availability.
Supply Chain Reference Standard Analytical Chemistry

Optimal Research & Procurement Scenarios for 2-Benzyl-2-azabicyclo[2.2.2]oct-5-ene


Novel Analgesic and Narcotic Antagonist Development

This compound is the specified intermediate in a patented synthetic route for 2,6-methano-3-benzazocine derivatives, a class of compounds with known analgesic and narcotic antagonist activity [1]. It is therefore a strategic procurement choice for research groups actively engaged in the development of next-generation pain therapeutics, providing a direct entry into a validated chemical space for this indication.

SAR Studies on Conformationally Constrained Scaffolds

The rigid 2-azabicyclo[2.2.2]oct-5-ene core, with its specific benzyl substitution, is ideal for SAR studies aimed at mapping the conformational preferences of biological targets [2]. Its use can help differentiate the effects of molecular rigidity and specific substituents on activity, particularly for targets like ion channels (e.g., antiarrhythmics) or G-protein coupled receptors (GPCRs).

CNS-Penetrant Tool Compounds and Chemical Probes

Given its favorable calculated lipophilicity (XLogP3-AA = 2.8) and lack of hydrogen bond donors [3], this compound is a strong candidate for the synthesis of chemical probes intended for in vivo CNS studies. It can serve as a core scaffold for developing tool compounds with a high probability of crossing the blood-brain barrier, enabling target validation in neurological and psychiatric disease models.

Analytical Reference Standard or Chemical Diversification

Its unique structure (C14H17N) and high purity (≥98% as per vendors like MolCore ) make it suitable for use as an analytical reference standard in HPLC, LC-MS, or NMR method development. Furthermore, the presence of the alkene and benzyl group provides multiple reactive handles for further functionalization, making it a versatile intermediate for building diverse compound libraries.

Application
Selection Property
Validation Focus
Pain pathway research (opioid receptor modulation)
Patent-documented synthetic entry
Benzazocine intermediate reactivity and yield
Ion channel SAR studies (cardiac electrophysiology)
Rigid 2-azabicyclo core with constrained geometry
Conformational influence on target engagement
CNS probe development (BBB penetration screening)
Low H-bond donor count and moderate lipophilicity
Brain/plasma ratio and permeability assay
Analytical reference standard
Defined structure and purity profile
HPLC/LC-MS method calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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